3',4'-Dihydroxyetoposide
Overview
Description
3’,4’-Dihydroxyetoposide is an anti-cancer agent that belongs to the group of epipodophyllotoxins. It inhibits DNA synthesis and cell division by binding to topoisomerase II, leading to DNA breakage and the formation of single-stranded breaks . This compound has shown significant inhibition of human cytochrome P450 3A4 and human liver microsomes .
Mechanism of Action
Target of Action
3’,4’-Dihydroxyetoposide, also known as Etoposide catechol, primarily targets DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .
Mode of Action
The compound interacts with its target by forming a complex with topoisomerase II and DNA . This interaction induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . Etoposide acts primarily in the G2 and S phases of the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by 3’,4’-Dihydroxyetoposide is the DNA replication pathway. By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption leads to DNA breakage and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of 3’,4’-Dihydroxyetoposide involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been shown to have significant inhibition of human cytochrome P450 3A4 (CYP3A4) and human liver microsomes , which play a crucial role in drug metabolism.
Result of Action
The primary result of 3’,4’-Dihydroxyetoposide’s action is the induction of cell death . By causing DNA breakage and preventing DNA repair, the compound disrupts the normal cell cycle, preventing cells from entering the mitotic phase. This disruption leads to apoptosis, or programmed cell death .
Biochemical Analysis
Biochemical Properties
3’,4’-Dihydroxyetoposide inhibits DNA synthesis and cell division by binding to topoisomerase II, leading to DNA breakage and the formation of single-stranded breaks . This drug also has significant inhibition of human cytochrome P450 3A4 (CYP3A4) and human liver microsomes .
Cellular Effects
3’,4’-Dihydroxyetoposide has been shown to have significant effects on various types of cells. It inhibits DNA synthesis and cell division, leading to DNA breakage and the formation of single-stranded breaks . It is not active against cells without a nucleus, such as erythrocytes .
Molecular Mechanism
The molecular mechanism of 3’,4’-Dihydroxyetoposide involves its binding to topoisomerase II, which leads to DNA breakage and the formation of single-stranded breaks . This inhibits DNA synthesis and cell division, thereby exerting its anti-cancer effects .
Preparation Methods
The synthesis of 3’,4’-Dihydroxyetoposide involves the direct condensation of 4’-demethyl-epipodophyllotoxin with 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-beta-D-glucopyranose in the presence of trimethylsilyl trifluoromethane sulfonate (TMSOTf) . This method provides enhanced yields over existing synthetic techniques, reduced reaction times, and permits more favorable isolation reaction procedures .
Chemical Reactions Analysis
3’,4’-Dihydroxyetoposide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include Lewis acids as catalysts and different substituted glucopyranosides . Major products formed from these reactions include derivatives of the original compound with modified functional groups .
Scientific Research Applications
3’,4’-Dihydroxyetoposide has a wide range of scientific research applications. In the field of oncology, it is used as an anti-cancer agent due to its ability to inhibit DNA synthesis and cell division . It has also been studied for its potential neurological applications, particularly in the interaction with dopamine receptors. Additionally, it has been used in the formulation of submicron emulsions with biosurfactants for improved drug delivery .
Comparison with Similar Compounds
3’,4’-Dihydroxyetoposide shares structural similarities with other epipodophyllotoxins, such as etoposide and teniposide. it is unique in its specific inhibition of human cytochrome P450 3A4 and its significant inhibition of human liver microsomes . Similar compounds include etoposide, teniposide, and other derivatives of podophyllotoxin.
Properties
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJPLOJEPTJMM-FMEAWWTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905158 | |
Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100007-54-3, 113566-41-9 | |
Record name | 3',4'-Dihydroxyetoposide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-O-DEMETHYLETOPOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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